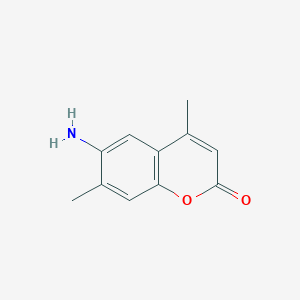

6-amino-4,7-dimethyl-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues often involves clean, efficient, and mild methods. For instance, one study describes a one-pot, three-component synthesis using nickel ferrite magnetic nanoparticles as a recyclable catalyst in a green solvent at 40°C, highlighting an environmentally friendly approach to creating such compounds (Ramazani et al., 2019). Similarly, oxidant-free, three-component syntheses under green conditions have been reported, emphasizing the significance of eco-friendly methodologies in creating biologically significant chromenones (Vachan et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed through various spectroscopic methods, including FT-IR, ^1HNMR, and ^13CNMR, alongside single-crystal X-ray structure analysis. Quantum theoretical calculations using Density Functional Theory (DFT) predict the electronic structure, with studies detailing the optimization of geometries and electronic properties (Ramazani et al., 2019).

Chemical Reactions and Properties

The chemical behavior of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues involves multifaceted reactions, including the formation of β-enaminone intermediates, Michael addition, intramolecular cyclization, dehydration, lactonization, and aromatization steps. These sequential cascade processes underline the complexity and versatility of such compounds in synthetic chemistry (Vachan et al., 2019).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the applicability and handling of these compounds. X-ray diffraction methods and spectral data often provide insights into the conformation and stability of the chromene derivatives, revealing the influence of substitution on their physical characteristics.

Chemical Properties Analysis

The chemical properties of "6-amino-4,7-dimethyl-2H-chromen-2-one" analogues, such as reactivity, stability, and interaction with various reagents, are pivotal for their potential applications. Theoretical calculations and experimental results elucidate factors like frontier molecular orbitals, molecular electrostatic potential, and natural bond orbital analysis, offering a comprehensive understanding of their chemical behavior (Ramazani et al., 2019).

科学的研究の応用

Structural and Spectroscopic Characteristics

- 4,7-Dimethyl-2H-chromen-2-one and its sulfur analogue were synthesized and characterized, providing insights into their structural and spectroscopic properties. This research is crucial for understanding the fundamental aspects of chromenes, which could be applied in various scientific fields (Delgado Espinosa et al., 2017).

Catalysis and Chemical Reactions

- Research on chromenes has led to the development of catalysts for liquid-phase enantioselective epoxidation, showing the potential of chromenes in catalysis and synthetic chemistry (Kureshy et al., 2002).

- Studies have explored the reaction of the Vilsmeier reagent with chroman-4-ones, leading to chlorochromenes, which hold synthetic value in chemistry (Brown et al., 1985).

Biological and Medicinal Applications

- Research involving chromene derivatives has explored their antioxidant, antimicrobial activities, and cytotoxicity, indicating potential medical and pharmaceutical applications (Rashdan et al., 2017).

Kinetic and Mechanistic Studies

- The kinetics and mechanism of reactions involving chromene derivatives have been studied, aiding in the development of synthetic methods and understanding reaction pathways (Asheri et al., 2016).

Molecular and Crystal Structure Analysis

- Investigations into the molecular and crystal structures of chromene derivatives provide valuable data for materials science and crystallography, enhancing our understanding of molecular interactions (Pankratov et al., 2016).

Green Chemistry and Sustainable Synthesis

- Research has focused on developing green chemistry approaches for synthesizing biologically significant chromenes, showcasing the role of chromenes in sustainable and environmentally friendly chemistry (Vachan et al., 2019).

Photophysical Properties and Applications

- Studies on chromenes have examined their photophysical properties, suggesting their potential use in fluorescent materials and optoelectronic devices (Duan et al., 2021).

Potential in Drug Development

- Synthesis of chromene derivatives and their analysis in terms of structure and cytotoxic activity have implications for drug development, particularly in cancer research (Kemnitzer et al., 2004).

Antimicrobial Research

- Some chromene derivatives have shown antimicrobial effects against pathogenic strains, indicating their potential as new antimicrobial agents (Rai et al., 2010).

Computational Studies and Drug Design

- Computational studies of chromene derivatives assist in drug design, offering insights into their interaction with biological targets and potential as anticancer drugs (Santana et al., 2020).

特性

IUPAC Name |

6-amino-4,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-6-4-11(13)14-10-3-7(2)9(12)5-8(6)10/h3-5H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQSDRMNBNQREC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(=CC(=O)O2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353694 |

Source

|

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-4,7-dimethyl-2H-chromen-2-one | |

CAS RN |

29001-25-0 |

Source

|

| Record name | 6-amino-4,7-dimethyl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3,5-Triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1269534.png)